molecular formula C11H11N3O2S B6616836 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 349443-13-6

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B6616836
CAS RN: 349443-13-6
M. Wt: 249.29 g/mol
InChI Key: LRGGJZBHZBZNIS-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H11N3O2S . It has a molecular weight of 249.29 g/mol . The compound is also known by other names such as “349443-13-6”, “BAS 03033951”, and "HMS1694M12" .


Molecular Structure Analysis

The compound has a complex structure that includes a 1,3,4-thiadiazol-2-yl ring attached to a benzamide group via a nitrogen atom . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 1.9, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 92.4 Ų and a Heavy Atom Count of 17 .

Future Directions

Research on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives is ongoing, with a focus on designing and synthesizing new derivatives to serve as inhibitors for various targets . This suggests that “2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-9-6-4-3-5-8(9)10(15)13-11-14-12-7-17-11/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGGJZBHZBZNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349430
Record name 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS RN

349443-13-6
Record name 2-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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